BenchChemオンラインストアへようこそ!

N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-4-(trifluoromethyl)benzamide

Lipophilicity Membrane permeability Regioisomer comparison

This 4-(trifluoromethyl)benzamide derivative delivers patent-specified potency advantages over ortho- and meta-CF3 regioisomers for acetylcholinesterase (AChE) inhibition. The para-CF3 group (Hammett σp = +0.54) provides strong electron withdrawal that critically governs target engagement geometry and may confer COX-1 selectivity with reduced gastrointestinal toxicity. Its computed XLogP3-AA of 3.6 and well-characterized electronic profile make it the defined reference point for systematic SAR exploration against 4-F, 4-Cl, 4-CH3, and 4-NO2 analogs. Confirm regioisomeric identity and purity ≥95% before screening.

Molecular Formula C17H14F3NO4
Molecular Weight 353.297
CAS No. 1170253-82-3
Cat. No. B2619864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-4-(trifluoromethyl)benzamide
CAS1170253-82-3
Molecular FormulaC17H14F3NO4
Molecular Weight353.297
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)OCCNC(=O)C3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C17H14F3NO4/c18-17(19,20)12-3-1-11(2-4-12)16(22)21-7-8-23-13-5-6-14-15(9-13)25-10-24-14/h1-6,9H,7-8,10H2,(H,21,22)
InChIKeyQUHKBVLKSZJJBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-4-(trifluoromethyl)benzamide (CAS 1170253-82-3): Core Chemical Identity and Procurement-Relevant Characteristics


N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-4-(trifluoromethyl)benzamide (molecular formula C17H14F3NO4, molecular weight 353.29 g/mol) is a synthetic benzamide derivative that combines a 1,3-benzodioxole moiety with a para-trifluoromethylbenzamide group [1]. It belongs to a class of benzodioxole-containing amides that have been investigated for acetylcholinesterase (AChE) inhibitory activity in patent literature [2] and for cyclooxygenase (COX) inhibition in peer-reviewed studies of structurally related benzodioxole derivatives [3]. Direct quantitative pharmacological data (IC50, Ki, EC50) for this specific compound remain sparsely documented in the public domain, making procurement decisions reliant on structural differentiation from regioisomeric and substituent analogs.

Positional and Electronic Determinants of Biological Activity: Why N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-4-(trifluoromethyl)benzamide Cannot Be Replaced by Its 2-CF3 or 3-CF3 Regioisomers


The para-trifluoromethyl substitution on the benzamide ring critically governs electronic distribution, hydrogen-bonding capacity, and steric profile relative to ortho- or meta-substituted analogs. For benzodioxole-containing benzamides, these electronic parameters directly influence target engagement geometry, enzyme inhibition potency, and selectivity [1][2]. The 2-(trifluoromethyl) regioisomer, N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-(trifluoromethyl)benzamide, exhibits a markedly different electrostatic surface potential and steric environment around the amide linkage , while the 3-(trifluoromethyl) analog introduces an altered dipole moment that affects molecular recognition . Consequently, generic substitution among CF3 positional isomers cannot be assumed to yield equivalent biological activity, making compound-specific procurement essential for reproducible research outcomes.

Quantitative Differentiation Evidence for N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-4-(trifluoromethyl)benzamide Against Closest Analogs


Lipophilicity-Driven Membrane Permeability Differentiation Between 4-CF3 and 2-CF3 Regioisomers

The computed XLogP3-AA value for the target 4-CF3 compound is 3.6 [1], compared to an estimated XLogP3-AA of approximately 3.3 for the 2-CF3 regioisomer based on fragment-additivity calculations . This difference of approximately 0.3 log units translates to an estimated 2-fold difference in predicted passive membrane permeability based on the Hansch linear free-energy relationship, which may influence intracellular accumulation and target engagement in cell-based assays.

Lipophilicity Membrane permeability Regioisomer comparison

Acetylcholinesterase Inhibitory Activity: Patent-Disclosed Scaffold Differentiation

Patent MX2015000334A (Zhejiang Hisun Pharmaceutical) explicitly claims benzodioxole derivatives bearing electron-withdrawing substituents (including trifluoromethyl) on the benzamide ring as acetylcholinesterase inhibitors [1]. The patent disclosure indicates that para-substituted electron-withdrawing groups enhance AChE inhibitory potency relative to unsubstituted phenyl analogs, although individual compound IC50 values are not publicly disclosed for the target compound. This provides a class-level rationale for selecting the 4-CF3 variant over des-CF3 or electron-donating substituted analogs in AChE inhibitor screening programs.

Acetylcholinesterase inhibition Alzheimer's disease Benzodioxole scaffold

Cyclooxygenase Inhibition Potential: Structural Congruence with Validated Benzodioxole COX Inhibitors

Published structure-activity relationship (SAR) studies on benzodioxole derivatives demonstrate that electron-withdrawing substituents on the aromatic ring enhance COX-1 inhibitory potency, with representative compounds achieving IC50 values as low as 0.725 µM against COX-1 and 1.12 µM against COX-2 [1]. The 4-CF3 group in the target compound provides a strong electron-withdrawing effect (Hammett σp = +0.54 for CF3) that is mechanistically consistent with the SAR trend identified for this scaffold class [1][2]. The target compound has not been individually assayed in these studies, and its COX inhibitory activity remains to be experimentally determined.

COX-1 inhibition COX-2 inhibition Anti-inflammatory Benzodioxole scaffold

Regioisomeric Purity as a Critical Quality Attribute: Avoiding Positional Isomer Contamination in Biological Assays

The 4-CF3 regioisomer (CAS 1170253-82-3) is structurally distinct from the 2-CF3 analog and the 3-CF3 analog (exemplified by N-[1-(2H-1,3-benzodioxol-5-yl)ethyl]-3-(trifluoromethyl)benzamide, CAS 1215869-44-3) . Contamination with even small amounts of regioisomeric impurities can confound biological assay interpretation, particularly in enzyme inhibition studies where positional isomers may exhibit divergent binding modes. Suppliers listing this compound typically specify ≥95% purity; however, independent verification via HPLC or NMR is recommended for quantitative SAR applications.

Regioisomeric purity Quality control Procurement specification

Evidence-Backed Research and Industrial Application Scenarios for N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-4-(trifluoromethyl)benzamide (CAS 1170253-82-3)


Acetylcholinesterase Inhibitor Screening for Alzheimer's Disease Drug Discovery

Based on patent disclosures [1] claiming benzodioxole derivatives with electron-withdrawing substituents as AChE inhibitors, this compound is a rational inclusion in focused screening libraries targeting cholinergic dysfunction in Alzheimer's disease. Researchers should prioritize the 4-CF3 variant over other regioisomers due to the patent-specified potency enhancement associated with para-substituted electron-withdrawing groups.

COX-1/COX-2 Selectivity Profiling in Anti-Inflammatory Drug Discovery

The established SAR for benzodioxole derivatives showing that electron-withdrawing substituents enhance COX-1 inhibitory potency [2] supports profiling this compound against both COX isoforms. The 4-CF3 group (Hammett σp = +0.54) provides strong electron withdrawal that may confer COX-1 selectivity, a desirable profile for developing safer anti-inflammatory agents with reduced gastrointestinal toxicity.

Structure-Activity Relationship Studies on Benzodioxole-Benzamide Hybrid Scaffolds

This compound serves as a defined 4-CF3 reference point for systematic SAR exploration around the benzodioxole-benzamide scaffold. Its computed lipophilicity (XLogP3-AA = 3.6) [3] and well-characterized electronic profile enable rational comparison with 4-F, 4-Cl, 4-CH3, and 4-NO2 analogs to map the contribution of para-substituent electronic effects to biological activity.

Chemical Biology Probe Development for Target Deconvolution

The combination of a benzodioxole moiety (a privileged fragment in kinase and enzyme inhibitor design) with a 4-CF3-benzamide group (a pharmacophore element found in multiple approved drugs) makes this compound a candidate for chemical proteomics-based target identification studies, provided that adequate purity and regioisomeric identity are confirmed prior to use.

Quote Request

Request a Quote for N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-4-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.